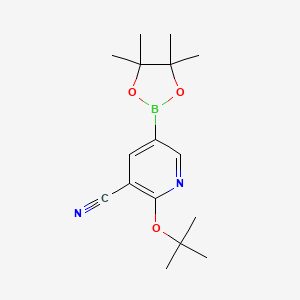

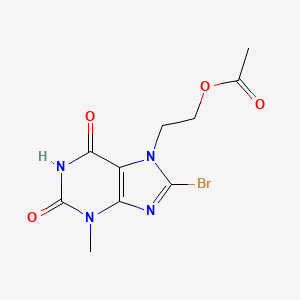

2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile" is not directly mentioned in the provided papers. However, the papers do discuss related chemistry involving tert-butyl groups and boronic acid derivatives, which are relevant to the compound . For instance, tert-butyl groups are known to be used as protective groups in organic synthesis due to their steric bulk and ease of removal under acidic conditions .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups and boronic acid moieties can involve multiple steps, including lithiation, reaction with nitrosopropane, and oxidation, as seen in the preparation of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) . Additionally, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate involves alkylation with pinacol (chloromethyl)boronate as a key step . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl and boronic acid groups can be complex. For example, the triradical mentioned in paper has large dihedral angles between the N-O bonds and the benzene ring plane, which could influence the reactivity and stability of the molecule. The structure of tert-butyl isocyanide derivatives has been established by X-ray diffraction analysis , suggesting that similar analytical techniques could be used to determine the structure of "2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile".

Chemical Reactions Analysis

The tert-butyl group can participate in various chemical reactions, such as nitration, as demonstrated by the chemoselective nitration of phenols with tert-butyl nitrite . The boronic acid moiety is also reactive, often used in cross-coupling reactions in organic synthesis. The papers do not provide specific reactions for the compound , but the reactivity of similar moieties suggests that it could be involved in similar types of chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile" are not directly reported in the papers, tert-butyl groups generally increase steric bulk, which can affect the solubility and reactivity of the compound . Boronic acids are known to be sensitive to pH changes and can form stable complexes with diols, which could be relevant for the compound's stability and reactivity .

科学的研究の応用

Synthesis and Structural Analysis

The chemical compound 2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile is utilized in various scientific research applications, mainly focused on its synthesis, structural characterization, and potential as an intermediate for further chemical modifications. Studies have demonstrated the compound's utility in synthesizing diverse molecular structures, characterized by spectroscopic methods such as FT-IR, NMR, and mass spectrometry, and confirmed by X-ray diffraction. Density Functional Theory (DFT) calculations further elucidate its molecular conformation, supporting its relevance in molecular design and synthesis. For example, Qing-mei Wu et al. (2021) synthesized related compounds and conducted extensive structural analyses, including DFT and X-ray diffraction, to confirm and optimize molecular structures for further applications (Wu et al., 2021). Similarly, W. Ye et al. (2021) explored the synthesis and crystal structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, highlighting the compound's role as an intermediate in producing 1H-indazole derivatives, and performed DFT studies to compare theoretical and experimental structures (Ye et al., 2021).

Applications in Polymer and Material Science

The compound has also been implicated in the development of novel materials, particularly in polymer science where its structural attributes facilitate the creation of polymers with specific properties. Christoph S. Fischer et al. (2013) utilized similar boronate complexes for initiating Suzuki-Miyaura chain-growth polymerization, leading to the development of heterodisubstituted polyfluorenes. These polyfluorenes exhibited bright fluorescence emission and were used to create nanoparticles with potential applications in electronic and photonic devices (Fischer et al., 2013).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN2O3/c1-14(2,3)20-13-11(9-18)8-12(10-19-13)17-21-15(4,5)16(6,7)22-17/h8,10H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJZGQNBIJCFSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC(C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Tert-butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2516651.png)

![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)

![1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2516661.png)

![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)

![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,5-dichlorothiophene-3-carboxamido)-4-methylthiophene-3-carboxamide](/img/structure/B2516668.png)

![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutane-1-carboxylic acid](/img/structure/B2516672.png)